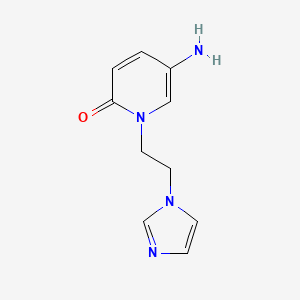
1-(2-(1h-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is a heterocyclic compound that features both imidazole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one typically involves the reaction of 2-chloro-5-nitropyridine with 1H-imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon and hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as palladium on carbon and hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
Oxidation: 1-(2-(1H-Imidazol-1-yl)ethyl)-5-nitropyridin-2(1H)-one.
Reduction: this compound.
Substitution: Substituted imidazole derivatives.
科学研究应用
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can mimic histidine residues in proteins.
Medicine: Explored for its potential as an antimicrobial agent, given the known biological activity of imidazole derivatives.
作用机制
The mechanism of action of 1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one involves its interaction with biological targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can form hydrogen bonds with amino acid residues, further stabilizing its interaction with the target .
相似化合物的比较
Similar Compounds
1-(2-(1H-Imidazol-1-yl)ethyl)-5-nitropyridin-2(1H)-one: Similar structure but with a nitro group instead of an amino group.
2-(1H-Imidazol-1-yl)ethylamine: Lacks the pyridine ring but contains the imidazole and ethylamine moieties.
5-Aminopyridin-2(1H)-one: Contains the pyridine ring and amino group but lacks the imidazole ring.
Uniqueness
1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.
属性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC 名称 |
5-amino-1-(2-imidazol-1-ylethyl)pyridin-2-one |
InChI |
InChI=1S/C10H12N4O/c11-9-1-2-10(15)14(7-9)6-5-13-4-3-12-8-13/h1-4,7-8H,5-6,11H2 |
InChI 键 |
CWZIMTBSFHYBLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C=C1N)CCN2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


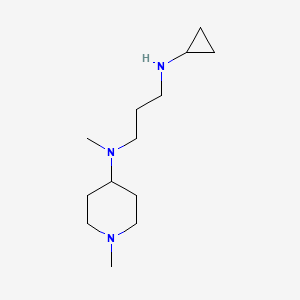

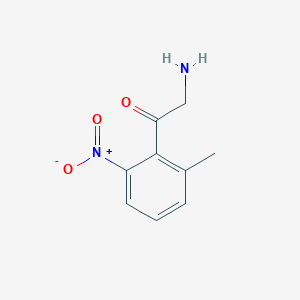
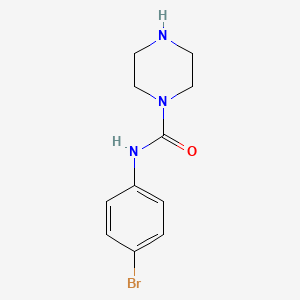

![1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid](/img/structure/B13625963.png)
![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)
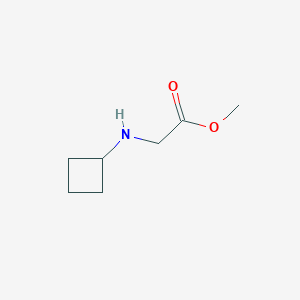

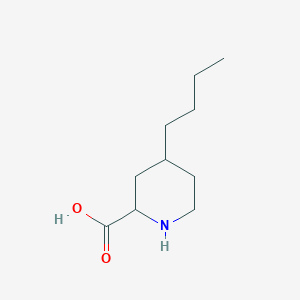
![lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13625989.png)
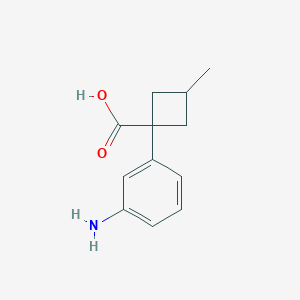
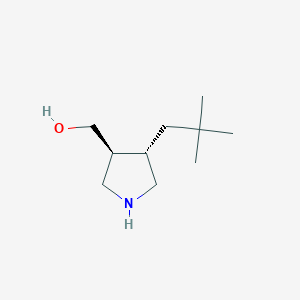
![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
